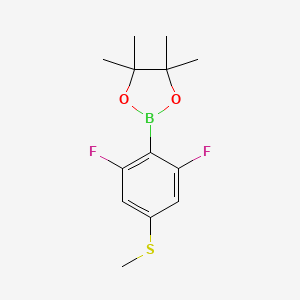

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

Übersicht

Beschreibung

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BF2O2S and a molecular weight of 286.15 g/mol . This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

Wirkmechanismus

Target of Action

The primary target of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to a palladium catalyst . This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c for optimal stability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers. The compound’s use in the Suzuki–Miyaura coupling reaction has made it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of similar boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.

Biochemische Analyse

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, often serving as inhibitors or activators .

Cellular Effects

Boronic esters are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic esters are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Boronic esters are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 2,6-difluoro-4-(methylthio)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoro-methylthio-phenol derivatives, while reduction can produce difluoro-methylthio-phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Difluoro-4-methoxyphenylboronic acid pinacol ester

- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester

Uniqueness

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is

Biologische Aktivität

Overview

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester (CAS No. 1355011-25-4) is a boronic ester with significant implications in organic synthesis and medicinal chemistry. Its molecular formula is C13H17BF2O2S, and it has a molecular weight of 286.15 g/mol. The compound is primarily recognized for its role in the Suzuki–Miyaura coupling reaction, a vital method for forming carbon-carbon bonds in organic compounds.

The biological activity of this compound is closely linked to its chemical reactivity:

- Transmetalation : This process is crucial in the Suzuki–Miyaura coupling, where the boronic ester participates in the formation of new carbon-carbon bonds by exchanging its boron atom with a metal atom from an organometallic reagent.

- Biochemical Pathways : The compound is involved in various biochemical pathways that facilitate the synthesis of complex organic molecules, which may lead to the development of pharmaceuticals.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Used extensively in organic synthesis for constructing complex molecules.

- Biology : Investigated for its potential to develop boron-containing drugs and bioactive compounds.

- Medicine : Explored for its application in boron neutron capture therapy (BNCT), a targeted cancer treatment strategy.

- Industry : Utilized in producing advanced materials and polymers.

Biological Activity Insights

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Properties : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown promising results against breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness appears to stem from its ability to disrupt cellular processes or inhibit essential enzymes.

- Pharmacokinetics : The stability of this compound at physiological pH enhances its potential therapeutic applications. Studies suggest that the hydrolysis rate of similar boronic pinacol esters increases significantly at physiological conditions, which could influence drug delivery mechanisms.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1 : A study focusing on its anticancer activity demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent cytotoxicity.

- Case Study 2 : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, revealing that the compound inhibited growth at sub-micromolar concentrations.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Reduced cell viability (IC50 < 10 µM) | |

| Antimicrobial | Staphylococcus aureus | Inhibition at sub-micromolar levels | |

| Antimicrobial | Candida albicans | Growth inhibition observed | |

| Pharmacokinetics | Physiological pH | Increased hydrolysis rate |

Eigenschaften

IUPAC Name |

2-(2,6-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNRDQCFASRPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.